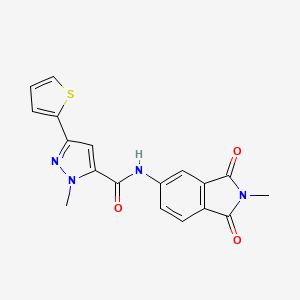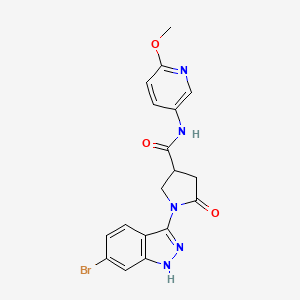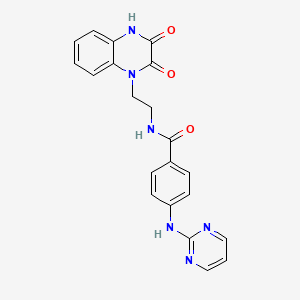
6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromen core, which is a fused ring system consisting of a benzene ring and a pyrone ring, linked to a hexanoic acid chain through an amide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanamido Group: The chromen derivative is then reacted with 2-bromo-propanamide under basic conditions to form the propanamido linkage.
Coupling with Hexanoic Acid: Finally, the propanamido-chromen derivative is coupled with hexanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromen rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amide or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, chromen derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require chromen derivatives. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid involves its interaction with specific molecular targets. The chromen core can intercalate with DNA, inhibiting the replication process. Additionally, the compound can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication. The phenyl group enhances its binding affinity to these targets, while the hexanoic acid chain improves its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetic acid
- (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)(phenyl)acetic acid
- 2-((6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoic acid
Uniqueness
Compared to these similar compounds, 6-(2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanamido)hexanoic acid stands out due to its longer hexanoic acid chain, which can enhance its pharmacokinetic properties. The presence of the propanamido group also provides additional sites for chemical modifications, potentially leading to derivatives with improved biological activities.
This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-16(24(29)25-13-7-3-6-10-22(26)27)30-18-11-12-19-20(17-8-4-2-5-9-17)15-23(28)31-21(19)14-18/h2,4-5,8-9,11-12,14-16H,3,6-7,10,13H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
KWYQARXQKGXRPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCCCC(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-isopropyl-1H-indol-6-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B12162657.png)


![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12162675.png)
![3H-Indol-3-one, 2-methyl-, 2-[3-(4-morpholinylsulfonyl)phenyl]hydrazone](/img/structure/B12162682.png)
![3,6-dimethyl-N~4~-(2-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12162697.png)
![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12162701.png)
![N-(3-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12162703.png)
![2'-(butan-2-yl)-1'-oxo-N-(1,3-thiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12162712.png)


![(4E)-5-(2,3-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162720.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162722.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12162730.png)
